2-({1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide
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Overview
Description
2-({1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide is a complex organic compound that belongs to the pyrido[2,3-d]pyrimidine family
Mechanism of Action
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects .
Biochemical Pathways
Given the lack of specific target identification, it is difficult to predict which pathways might be affected .
Pharmacokinetics
Metabolism may occur in the liver, and excretion is likely to occur via the kidneys .
Result of Action
The compound may have potential antimicrobial activity, as suggested by some studies .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, extreme pH or temperature conditions could potentially denature the compound, reducing its efficacy. The presence of other molecules could either enhance or inhibit the compound’s action depending on their nature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide typically involves multi-step reactions. One common method involves the condensation of arylglyoxal monohydrate with thiol derivatives and 6-aminouracil derivatives in acetic acid under microwave irradiation at 130°C for 20 minutes . The reaction mixture is then cooled, and the solid product is purified by recrystallization from ethanol and acetonitrile .
Industrial Production Methods
the use of microwave-assisted synthesis suggests potential for scaling up the process due to its efficiency and reduced reaction times .
Chemical Reactions Analysis
Types of Reactions
2-({1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Scientific Research Applications
2-({1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an inhibitor of poly (ADP-ribose) polymerases-1 (PARP-1), which are involved in DNA repair mechanisms. This makes it a promising candidate for cancer therapy.
Biological Studies: It has been evaluated for its anti-proliferative activity against various cancer cell lines, including MCF-7 and HCT116.
Industrial Applications: The compound’s unique structure allows for its use in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Pyrano[2,3-d]pyrimidine-2,4-dione derivatives: These compounds also inhibit PARP-1 and have shown similar anti-cancer activities.
Pyrazolo[3,4-d]pyrimidine derivatives: Known for their CDK2 inhibitory activity, these compounds are used in cancer treatment.
Uniqueness
2-({1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide is unique due to its specific structural features, such as the sulfanyl group and the trimethylphenylacetamide moiety. These features contribute to its distinct biological activity and potential therapeutic applications.
Properties
IUPAC Name |
2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(2,4,6-trimethylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S/c1-11-8-12(2)17(13(3)9-11)22-15(25)10-28-14-6-7-21-18-16(14)19(26)24(5)20(27)23(18)4/h6-9H,10H2,1-5H3,(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPTAIJCPANTFKG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=C3C(=NC=C2)N(C(=O)N(C3=O)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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